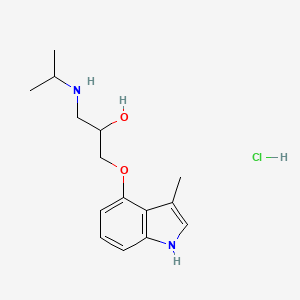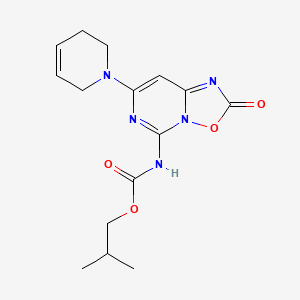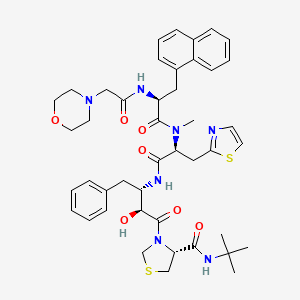
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinecarboxamide, N-(4-morpholinylacetyl)-3-(1-naphthalenyl)-L-alanyl-N-methyl-3-(2-thiazolyl)-L-alanyl-(alphaS,betaS)-beta-amino-alpha-hydroxybenzenebutanoyl-N-(1,1-dimethylethyl)-, (4R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiazolidine, morpholine, naphthalene, and thiazole, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of cysteine with an aldehyde or ketone.
Introduction of Morpholinylacetyl Group: This step may involve the acylation of the thiazolidine ring with morpholinylacetic acid or its derivatives.
Attachment of Naphthalenyl and Thiazolyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly and Purification: The final steps involve the coupling of intermediate fragments, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts like palladium or copper may be employed to facilitate coupling reactions.
Optimization of Solvents and Temperatures: Selection of appropriate solvents and reaction temperatures to enhance reaction rates and selectivity.
Purification Techniques: Large-scale purification methods such as crystallization or distillation.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Oxidation of specific functional groups, such as the thiazolidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of carbonyl groups or double bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites, facilitated by reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium or copper catalysts, boronic acids, stannanes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: The compound may be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-based drugs used as antifungals.
Naphthalene Derivatives: Compounds with naphthalene rings, such as naphthalene-based dyes and pharmaceuticals.
Thiazole Derivatives: Compounds with thiazole rings, such as thiazole-based antibiotics.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
185567-07-1 |
|---|---|
分子式 |
C44H55N7O7S2 |
分子量 |
858.1 g/mol |
IUPAC名 |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2S)-2-[methyl-[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-2-yl)propanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C44H55N7O7S2/c1-44(2,3)48-41(55)36-27-59-28-51(36)43(57)39(53)33(23-29-11-6-5-7-12-29)47-40(54)35(25-38-45-17-22-60-38)49(4)42(56)34(46-37(52)26-50-18-20-58-21-19-50)24-31-15-10-14-30-13-8-9-16-32(30)31/h5-17,22,33-36,39,53H,18-21,23-28H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)/t33-,34-,35-,36-,39-/m0/s1 |
InChIキー |
PFBKRMMMRPPDOA-CPOSEVCPSA-N |
異性体SMILES |
CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=NC=CS3)N(C)C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
正規SMILES |
CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC3=NC=CS3)N(C)C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)CN6CCOCC6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


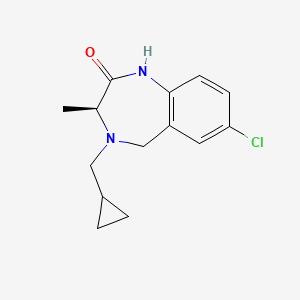

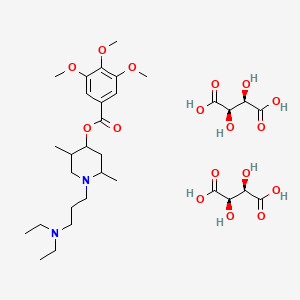
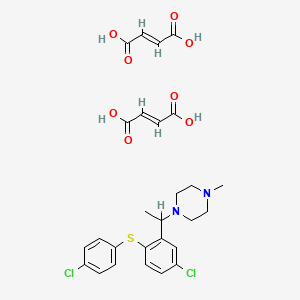
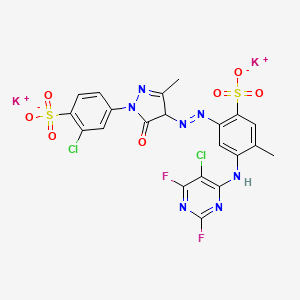
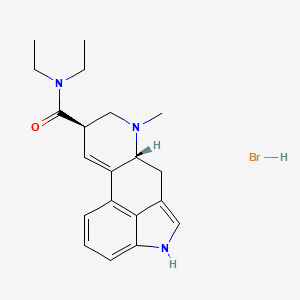
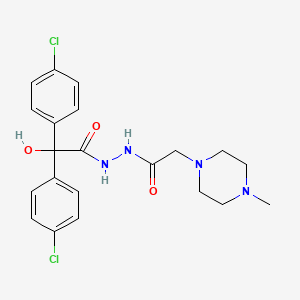
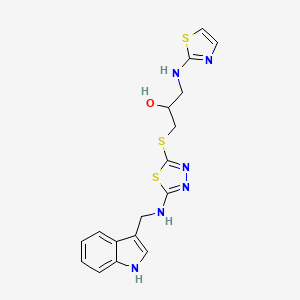
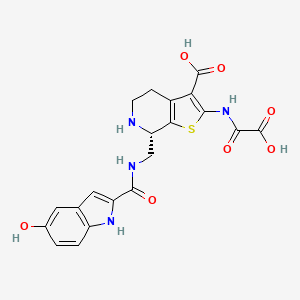
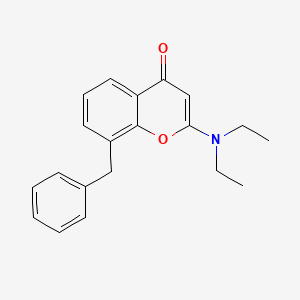
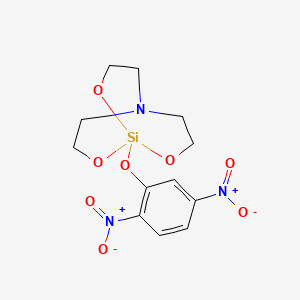
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
